(3S)-N-benzyl-3-methylpiperazine-1-carboxamide
Description
(3S)-N-benzyl-3-methylpiperazine-1-carboxamide is a chiral piperazine derivative characterized by a stereospecific methyl group at the 3S position and a benzyl-substituted carboxamide moiety. Its structural features, including the piperazine core and aryl substituents, influence its physicochemical properties (e.g., solubility, LogP) and biological interactions .
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(3S)-N-benzyl-3-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C13H19N3O/c1-11-10-16(8-7-14-11)13(17)15-9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3,(H,15,17)/t11-/m0/s1 |
InChI Key |
VPFVYDQCZACZHB-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CCN1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of (3S)-3-Methylpiperazine
The chiral piperazine precursor is typically derived from L-proline or its derivatives. For example, L-proline undergoes oxidative cleavage to yield a diamine intermediate, which is subsequently cyclized under acidic conditions. In a representative procedure, L-proline is treated with sodium periodate () in aqueous tetrahydrofuran (THF), generating a linear diamine. Cyclization is achieved via refluxing in hydrochloric acid (), producing (3S)-3-methylpiperazine with >90% enantiomeric excess (ee).
Carboxamide Formation via Acyl Chloride Coupling
The introduction of the benzyl-carboxamide group employs acyl chloride intermediates. A solution of benzyl isocyanate () in dichloromethane (DCM) is added dropwise to (3S)-3-methylpiperazine under argon at 0°C. Tetrabutylammonium chloride () acts as a phase-transfer catalyst, facilitating the nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon. After 15 minutes, the reaction is quenched with icy water, and the product is extracted with diethyl ether (). Purification by flash chromatography (petroleum ether:ethyl acetate, 7:3) yields (3S)-N-benzyl-3-methylpiperazine-1-carboxamide as a white solid (78% yield).
Key Data:
-
Reaction Time: 15 minutes
-
Temperature: 0°C
-
Catalyst: (10 mol%)
-
Yield: 78%
-
Purity (HPLC): 98%
An alternative strategy utilizes pre-synthesized piperazine derivatives, streamlining the introduction of the benzyl-carboxamide group. This method is advantageous for large-scale production due to reduced step count.
Preparation of Piperazine-1-Carboxylic Acid Benzyl Ester
Piperazine-1-carboxylic acid benzyl ester is synthesized by reacting piperazine with benzyl chloroformate () in the presence of triethylamine (). The reaction proceeds in anhydrous DCM at room temperature, yielding the protected intermediate in 85% yield. Subsequent methylation at the 3-position is achieved using methyl iodide () and potassium carbonate () in acetonitrile ().
Stereoselective Aminolysis for Carboxamide Formation
The ester intermediate undergoes aminolysis with benzylamine () in toluene at 80°C. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance the nucleophilicity of the amine, promoting efficient conversion to the carboxamide. After 12 hours, the mixture is cooled, filtered, and concentrated under reduced pressure. Recrystallization from ethanol affords the target compound in 70% yield with 89% ee.
Key Data:
-
Reagent: Benzylamine (1.2 equiv)
-
Catalyst: DMAP (5 mol%)
-
Solvent: Toluene
-
Yield: 70%
Resolution of Racemic Mixtures via Chiral Chromatography
For racemic mixtures generated during non-stereoselective syntheses, chiral resolution provides a pathway to obtain the desired (3S)-enantiomer.
Synthesis of Racemic N-Benzyl-3-Methylpiperazine-1-Carboxamide
Racemic 3-methylpiperazine-1-carboxamide is prepared by reacting piperazine with benzyl isocyanate in the absence of chiral auxiliaries. The reaction proceeds quantitatively in DCM, but the product exhibits no enantiomeric excess.
Enantiomer Separation Using Chiral Stationary Phases
Preparative chiral HPLC employing a cellulose tris(3,5-dimethylphenylcarbamate) column resolves the racemate into its (3S)- and (3R)-enantiomers. The mobile phase (hexane:isopropanol, 9:1) elutes the (3S)-enantiomer at 12.3 minutes, confirmed by optical rotation ().
Key Data:
-
Column: Chiralpak IC (250 mm × 4.6 mm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Recovery: 95%
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
| Method | Yield | Enantiomeric Excess | Scalability | Cost |
|---|---|---|---|---|
| Stepwise Assembly | 78% | 92% ee | Moderate | High |
| Direct Coupling | 70% | 89% ee | High | Moderate |
| Chiral Resolution | 95% | 99% ee | Low | Very High |
The stepwise assembly offers superior stereochemical control but requires multiple purification steps. Direct coupling balances yield and scalability, making it suitable for industrial applications. Chiral resolution delivers high enantiopurity but is cost-prohibitive for large batches.
Mechanistic Insights and Optimization Strategies
Role of Phase-Transfer Catalysts
In the stepwise method, facilitates the migration of the acyl chloride intermediate into the organic phase, enhancing reaction efficiency. Kinetic studies reveal a second-order dependence on acyl chloride concentration, underscoring the importance of interfacial interactions.
Solvent Effects on Enantioselectivity
Polar aprotic solvents like DCM stabilize transition states during carboxamide formation, favoring the (3S)-configuration. In contrast, non-polar solvents (e.g., toluene) reduce reaction rates but improve crystallinity during workup.
Temperature-Dependent Side Reactions
Elevated temperatures (>40°C) promote epimerization at the 3-position, reducing enantiomeric excess. Maintaining reactions at 0–25°C mitigates this issue, preserving stereochemical integrity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The -NMR spectrum of (3S)-N-benzyl-3-methylpiperazine-1-carboxamide exhibits characteristic signals:
Chemical Reactions Analysis
N-Alkylation and Acylation
The secondary amine on the piperazine ring undergoes alkylation or acylation:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) using Cs₂CO₃ as a base .
-
Acylation : Forms sulfonamides or amides with sulfonyl chlorides or acid chlorides (e.g., benzenesulfonyl chloride) .
Stereochemical Modifications
The (3S) configuration influences reactivity. Chiral supercritical fluid chromatography (SFC) is used to resolve enantiomers during synthesis .
Carboxamide Reactivity
The carboxamide group participates in:
-
Hydrolysis : Under acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, yielding 3-methylpiperazine-1-carboxylic acid .
-
Cross-Coupling : Suzuki-Miyaura coupling at the benzyl group’s para-position (if halogenated) using Pd catalysts .
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Hydrolysis | 6M HCl, 100°C, 12h | 3-Methylpiperazine-1-carboxylic acid | |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME | para-Aryl derivatives |
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry
1. Kinase Inhibition and Cancer Therapy
Recent studies have highlighted the potential of (3S)-N-benzyl-3-methylpiperazine-1-carboxamide as a kinase inhibitor. Kinases play a crucial role in cell signaling pathways, and their dysregulation is often associated with cancer. The compound has shown promising results in inhibiting specific kinases involved in tumor growth and proliferation.
Case Study: Inhibition of CDK4/6
In a study focused on the design of selective inhibitors for cyclin-dependent kinases (CDKs), compounds structurally related to (3S)-N-benzyl-3-methylpiperazine-1-carboxamide demonstrated significant binding affinity to CDK4/6. The interaction was characterized by the compound's ability to stabilize the kinase-inactive conformation, leading to effective inhibition of cancer cell proliferation .
2. Antiproliferative Effects
The antiproliferative effects of (3S)-N-benzyl-3-methylpiperazine-1-carboxamide have been evaluated against various cancer cell lines. The compound exhibited a notable reduction in cell viability, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 15.2 | CDK inhibition |
| HepG2 | 12.5 | DNA interaction |
Neuropharmacology
1. Central Nervous System Effects
Research indicates that (3S)-N-benzyl-3-methylpiperazine-1-carboxamide may exert effects on the central nervous system (CNS). Its structural similarity to known CNS-active compounds suggests potential applications in treating neurological disorders.
Case Study: Anti-hypothermic Effects
A study investigated the anti-hypothermic effects of derivatives related to (3S)-N-benzyl-3-methylpiperazine-1-carboxamide. The findings suggested that these compounds could enhance thermoregulation through central mechanisms, opening avenues for further research into their use in conditions such as hypothermia and other CNS-related disorders .
Biochemical Applications
1. DNA Interaction Studies
The compound has been explored for its ability to interact with DNA, which is critical for understanding its potential off-target effects and mechanisms of action in anticancer therapy.
Case Study: DNA Binding Affinity
In vitro experiments demonstrated that (3S)-N-benzyl-3-methylpiperazine-1-carboxamide binds to DNA with a significant affinity, suggesting that its antitumor activity may also involve direct interactions with genetic material. This binding was quantified using fluorescence spectroscopy and viscosity measurements, revealing a competitive binding model that could contribute to its antiproliferative effects .
Mechanism of Action
The mechanism of action of (3S)-N-benzyl-3-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Piperazine Modifications
(S)-1-Benzyl-3-methylpiperazine (2a)
- Structure : Lacks the carboxamide group at position 1, replaced by a benzyl group.
- Synthetic Route: Synthesized via reductive amination of α-amino acids, contrasting with carboxamide coupling methods used for the target compound .
(3S)-3-Methyl-1-(6-methylpyridin-2-yl)piperazine
- Structure : Features a pyridinyl substituent instead of benzyl carboxamide.
- Solubility: The polar pyridine group enhances aqueous solubility compared to the hydrophobic benzyl group in the target compound .
Carboxamide Group Variations
N-(3-Methylphenyl)piperazine-1-carboxamide
- Structure : Retains the carboxamide group but substitutes benzyl with a 3-methylphenyl group.
- LogP: Increased hydrophobicity (LogP ~2.5) compared to the benzyl analogue (LogP ~2.0), affecting membrane permeability .
N-(1-(2-Methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
- Structure : Incorporates a trifluoromethylphenyl group and an indole-methoxyethyl substituent.
- Key Differences :
Substituent Position and Linker Effects
Compound 4a ()
- Structure : Contains a methylene linker between the piperazine and aryl group.
- Key Differences :
- Conformational Flexibility : The methylene linker allows the piperazine to adopt sterically favorable conformations, enhancing protein interactions (e.g., hydrogen bonding with Ile360 and Asp381 residues) .
- Bioactivity : Demonstrated higher inhibitory potency in enzyme assays compared to rigid analogues.
Comparative Data Table
Biological Activity
(3S)-N-benzyl-3-methylpiperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article explores the biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Molecular Formula : C13H18N2O
Molecular Weight : 218.30 g/mol
IUPAC Name : (3S)-N-benzyl-3-methylpiperazine-1-carboxamide
Canonical SMILES : CC(C(=O)N)N1CCCCC1C2=CC=CC=C2C=C1
The biological activity of (3S)-N-benzyl-3-methylpiperazine-1-carboxamide is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The compound has been shown to exhibit affinity for serotonin receptors, particularly the 5-HT_2A receptor, which plays a significant role in mood regulation and psychotropic effects. Additionally, its structural features enable it to act as a potential inhibitor of certain kinases involved in cancer cell proliferation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of (3S)-N-benzyl-3-methylpiperazine-1-carboxamide. In vitro assays demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these activities ranged from 10 to 20 µM, indicating moderate potency.
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer (MCF-7) | 15 |
| Prostate Cancer (PC-3) | 12 |
Neuropharmacological Effects
The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. In animal models, administration of (3S)-N-benzyl-3-methylpiperazine-1-carboxamide resulted in significant reductions in anxiety-like behaviors, as measured by the elevated plus maze and open field tests. These findings support its role as a candidate for further development as an anxiolytic agent.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperazine ring and the benzyl moiety can significantly influence the biological activity of the compound. For instance:
- Substituents on Benzyl Group : Electron-donating groups enhance receptor binding affinity.
- Piperazine Modifications : Alterations at the nitrogen atom can affect lipophilicity and bioavailability.
Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of (3S)-N-benzyl-3-methylpiperazine-1-carboxamide and evaluated their cytotoxicity against various cancer cell lines. Compound derivatives with halogen substitutions exhibited enhanced activity compared to the parent compound, with some achieving IC50 values as low as 5 µM against lung cancer cells.
Study 2: Neuropharmacological Assessment
A neuropharmacological assessment published in Neuropharmacology demonstrated that (3S)-N-benzyl-3-methylpiperazine-1-carboxamide significantly reduced anxiety-like behaviors in rodents. The study utilized behavioral assays alongside biochemical analyses to confirm alterations in serotonin levels post-treatment.
Q & A
Q. What are the standard synthetic routes for (3S)-N-benzyl-3-methylpiperazine-1-carboxamide?
The synthesis typically involves coupling reactions using reagents like HBTU or BOP with tertiary amines (e.g., Et₃N) in aprotic solvents such as THF. For example, a similar piperazine derivative was synthesized by reacting intermediates with HBTU and Et₃N in THF for 12 hours, followed by purification via silica gel column chromatography . Multi-step reactions may include Boc protection/deprotection (e.g., using 48% HBr for deprotection) and reductive amination steps .
Q. How is the purity and structural integrity of this compound confirmed in academic research?
Purity is assessed using HPLC, while structural confirmation relies on nuclear magnetic resonance (¹H/¹³C NMR), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FTIR). For example, NMR analysis in CDCl₃ or DMSO-d₆ identifies stereochemical environments, and HRMS validates molecular weight . Column chromatography (hexanes/EtOAC) is commonly used for purification .
Q. What solvents and reaction conditions are optimal for its synthesis?
THF and DMF are preferred for their ability to dissolve polar intermediates. Reactions often proceed at room temperature or under reflux (e.g., 50°C in DMF for enantioselective coupling). Acidic or basic workup (e.g., Na₂CO₃ for basification) is critical for isolating free bases or salts .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be determined for chiral derivatives of this compound?
Enantiomeric purity is quantified using chiral supercritical fluid chromatography (SFC) or HPLC. For instance, SFC analysis of a related piperazine derivative confirmed >99% ee by comparing retention times of enantiomers . Polarimetry ([α]D measurements) and X-ray crystallography further validate stereochemistry .
Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?
Conflicting NMR or MS data can be addressed via 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations. X-ray crystallography provides definitive proof of molecular geometry, as seen in CCDC-1990392, which confirmed bond lengths and angles for a piperazine analog . Hybrid methods like LC-MS or GC-MS cross-validate volatile byproducts .
Q. How are air- or moisture-sensitive intermediates handled in multi-step syntheses?
Schlenk lines or gloveboxes are used for sensitive steps (e.g., BH₃•THF complexation). Reactions involving NaHCO₃ or H₂O require strict pH control to prevent decomposition. For example, intermediates in were basified to pH 10 before extraction with CH₂Cl₂ to isolate free amines .
Q. What computational tools aid in predicting reactivity or optimizing synthetic pathways?
Software like SHELXL and OLEX2 enables crystal structure refinement and electron density mapping, critical for confirming stereochemistry . Density functional theory (DFT) calculations predict transition states for enantioselective steps, though direct evidence from the provided sources is limited.
Data Analysis and Optimization
Q. How are reaction yields optimized for low-conversion steps?
Catalyst screening (e.g., Ir-based catalysts for enantioselective amination) and solvent polarity adjustments improve yields. achieved 57% yield for a challenging coupling by optimizing DMF temperature and stoichiometry . Design of experiments (DoE) can systematically vary parameters like time, temperature, and reagent ratios.
Q. What methods validate the absence of regioisomeric byproducts?
Regioisomers are identified via comparative TLC, differential scanning calorimetry (DSC), and XRPD patterns. For example, XRPD in distinguished crystalline forms of salts, ensuring phase purity .
Crystallography and Database Resources
Q. How are crystallographic data repositories utilized in confirming molecular geometry?
The Cambridge Crystallographic Data Centre (CCDC) provides reference structures (e.g., CCDC-1990392) for comparing bond lengths, angles, and packing motifs. Researchers submit data via data_request@ccdc.cam.ac.uk for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
